3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole typically involves the formation of the pyrrole and pyrazole rings followed by their subsequent coupling. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate pyrazole precursor under specific conditions. The iodination of the pyrazole ring can be achieved using iodine or other iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole is unique due to the presence of both pyrrole and pyrazole rings, as well as the iodine substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12IN3 |
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Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-5-iodo-1-methylpyrazole |
InChI |
InChI=1S/C10H12IN3/c1-7-4-5-8(2)14(7)10-6-9(11)13(3)12-10/h4-6H,1-3H3 |
InChI Key |
GHUYENGKCLPYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NN(C(=C2)I)C)C |
Origin of Product |
United States |
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